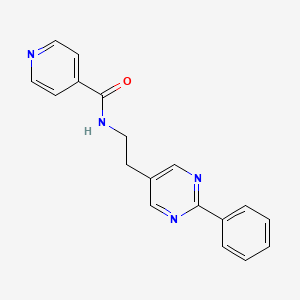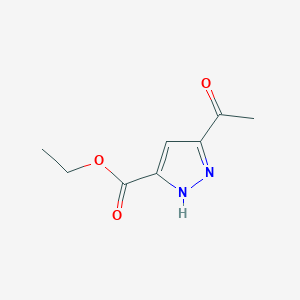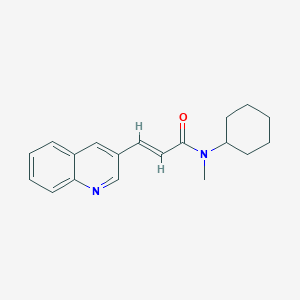
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is an organic compound that contains a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid that is used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and the manufacture of trypanocides .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide”, I can’t provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Quinolines can undergo reactions such as halogenation, nitration, sulfonation, and many others .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline include a boiling point of 237°C, a melting point of -15°C, and a density of 1.093 g/mL at 25°C .
Scientific Research Applications
Lithiation and Side-Chain Substitution
Research by Smith et al. (2003) on the lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones, closely related to quinoline derivatives, highlights methods for modifying quinoxalin-2-ones to create various substituted derivatives. This approach could be applicable for the functionalization or modification of "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" to enhance its properties for specific scientific applications (Smith, El‐Hiti, & Mahgoub, 2003).
Synthesis and NMR Spectra of Quinolinyl-Propiophenones
Gawinecki et al. (1999) explored the synthesis of quinolinyl-propiophenones, demonstrating the chemical versatility of quinoline derivatives. Their work, focusing on the NMR spectra of these compounds, indicates the potential for "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" in analytical chemistry or material science, due to its structural similarity (Gawinecki, Kolehmainen, Ośmiałowski, Palkovic, & Nissinen, 1999).
Photoinduced and N-bromosuccinimide-mediated Cyclization
Li et al. (2013) described a method for synthesizing quinoxalin-2(1H)-ones through photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This research could indicate potential routes for photolithographic or photochemical applications of similar compounds, including "(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide" (Li, Wang, Yang, Wu, & Zhang, 2013).
Hydrodenitrogenation of Quinoline
Lee et al. (1993) investigated the hydrodenitrogenation of quinoline over Mo2N, which relates to the transformation of nitrogen-containing heterocycles. This research might suggest applications in catalysis or environmental remediation for similar quinoline compounds (Lee, Abe, Reimer, & Bell, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJOUIEKCFIG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

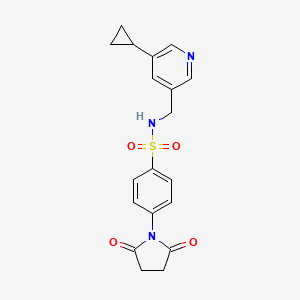
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide](/img/structure/B2836908.png)
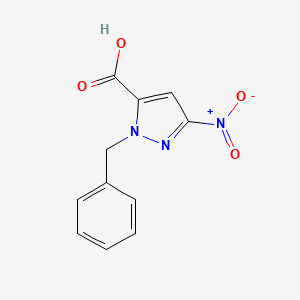
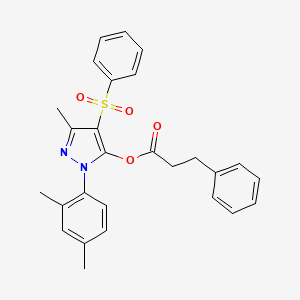
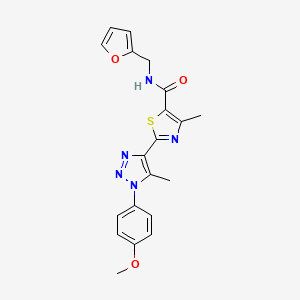
![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)
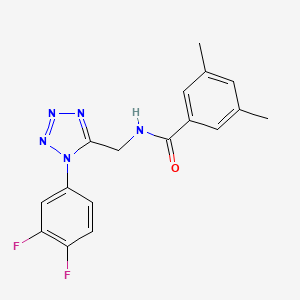
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)
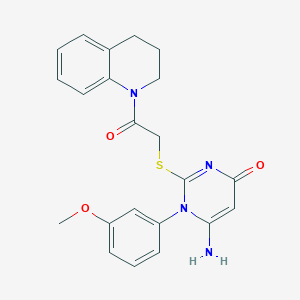
![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
